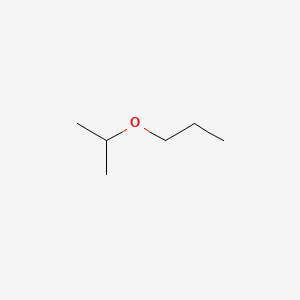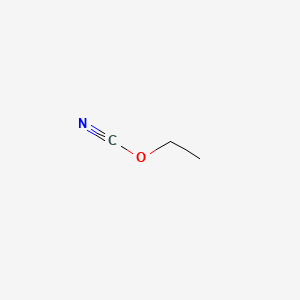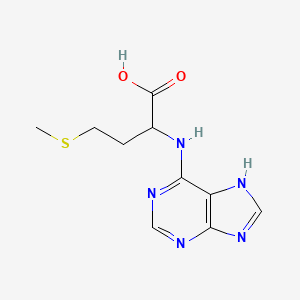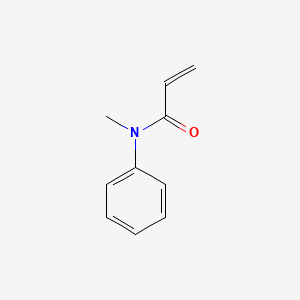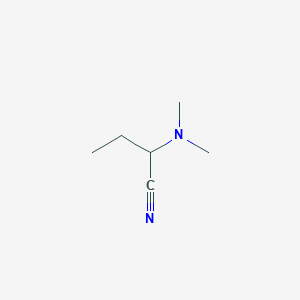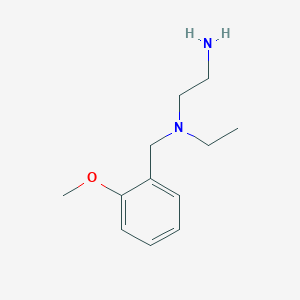
Ethyl 6-methoxynaphthalene-2-carboxylate
Vue d'ensemble
Description
Ethyl 6-methoxynaphthalene-2-carboxylate is a chemical compound . It is also known as 2-Ethyl-6-methoxynaphthalene and is used as a pharmaceutical impurity standard . The compound has a molecular formula of C14H14O3 .
Molecular Structure Analysis
The molecular structure of Ethyl 6-methoxynaphthalene-2-carboxylate consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted at the 2-position with a carboxylate ester group and at the 6-position with a methoxy group .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 6-methoxynaphthalene-2-carboxylate are not available, esters in general can undergo several types of reactions. These include hydrolysis under acidic or basic conditions to form carboxylic acids, alcoholysis to form different esters, and aminolysis to form amides .Physical And Chemical Properties Analysis
Ethyl 6-methoxynaphthalene-2-carboxylate has a molecular weight of 230.2592 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique
Antibacterial Activity
Ethyl 6-methoxynaphthalene-2-carboxylate and its derivatives have been studied for their antibacterial properties. For example, Göksu and Uğuz (2005) synthesized 5,6-Dimethoxynaphthalene-2-carboxylic acid, a related compound, and found it to exhibit in vitro antibacterial activity against some pathogenic bacteria (Göksu & Uğuz, 2005).
Molecular Structure Studies
The compound has been the subject of studies investigating its molecular and crystal structure, which are essential for understanding its chemical properties and potential applications. Kaur et al. (2012) reported on the crystal and molecular structures of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, a related compound, providing insights into its structural characteristics (Kaur et al., 2012).
Synthesis Methods
Research has been conducted on the synthesis methods of this compound and its intermediates, crucial for pharmaceutical and chemical applications. Lu Xian (2000) studied the synthetic method of an intermediate, 2-(6'-methoxy-2'-naphthyl) propenoic acid, vital for the production of certain pharmaceuticals (Lu Xian, 2000).
Catalysis Research
The compound has also been explored in the context of catalysis. Andy et al. (2000) investigated the acylation of 2-methoxynaphthalene, a similar compound, using zeolite beta, demonstrating the compound's potential in catalytic applications (Andy et al., 2000).
Bioactive Compound Synthesis
Another application area is the synthesis of bioactive compounds. Altundas et al. (2010) synthesized novel derivatives of Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiopehene-3-carboxylate and tested them for antibacterial and antifungal activities, showing the compound's relevance in developing new pharmaceuticals (Altundas et al., 2010).
Anti-inflammatory and Analgesic Agents
Ethyl 6-methoxynaphthalene-2-carboxylate derivatives have been researched for their potential as non-ulcerogenic anti-inflammatory and analgesic agents. Berk et al. (2009) synthesized (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides and assessed their anti-inflammatory and analgesic activities (Berk et al., 2009).
Corrosion Inhibition
The compound and its derivatives have been evaluated for their effectiveness in corrosion inhibition. Saranya et al. (2020) conducted studies on pyran derivatives, including ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, for corrosion mitigation of mild steel, indicating its potential in material science applications (Saranya et al., 2020).
Ultrasound and Solid Acids in Catalysis
The use of ultrasound and solid acids in catalysis involving this compound has been explored. Yadav and Rahuman (2003) studied the Friedel-Crafts acylation of 2-methoxynaphthol, a related compound, in the presence of ultrasound and acid-treated clays, showing its application in enhancing catalytic processes (Yadav & Rahuman, 2003).
Orientations Futures
Mécanisme D'action
Ethyl 6-methoxy-2-naphthoate, also known as Ethyl 6-methoxynaphthalene-2-carboxylate, is a chemical compound with the molecular formula C14H14O3 . This compound is an important substrate in the synthesis of non-steroidal anti-inflammatory drugs .
Target of Action
It is known to be a starting compound for the synthesis of non-steroidal anti-inflammatory drugs .
Mode of Action
Its role as a precursor in the synthesis of non-steroidal anti-inflammatory drugs suggests that it may interact with biological targets associated with inflammation and pain .
Biochemical Pathways
As a precursor to non-steroidal anti-inflammatory drugs, it is likely involved in pathways related to inflammation and pain .
Pharmacokinetics
As a precursor to non-steroidal anti-inflammatory drugs, its bioavailability would be a crucial factor in its effectiveness .
Result of Action
Given its role as a precursor in the synthesis of non-steroidal anti-inflammatory drugs, it is likely to contribute to the alleviation of inflammation and pain .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially affect its stability and efficacy .
Propriétés
IUPAC Name |
ethyl 6-methoxynaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-3-17-14(15)12-5-4-11-9-13(16-2)7-6-10(11)8-12/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRGZETWBNHFSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280595 | |
| Record name | ethyl 6-methoxynaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methoxy-2-naphthoate | |
CAS RN |
6297-10-5 | |
| Record name | NSC17540 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17540 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 6-methoxynaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



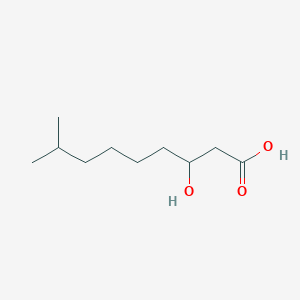

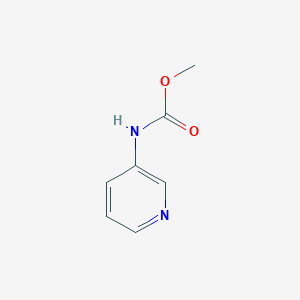
![Ethanol, 2-[[(2,4-dichlorophenyl)methyl]amino]-](/img/structure/B3054992.png)

